Phenylcarbamic chloride

organic synthesis carbamate formation coumarin derivatives

Researchers requiring carbamoylation with moderated exothermic profiles often face runaway reactions with phenyl isocyanate. Phenylcarbamic chloride (CAS 2040-76-8) provides a solid, easily weighable alternative with lower vapor pressure, enabling safer handling and a practical 1-hour reaction window for intermediate monitoring. - Delivers 50-60% yield in 2-oxo-2H-chromen-7-yl phenylcarbamate synthesis with controlled kinetics. - Predicted LogP of 2.03 supports balanced solubility and membrane permeability in drug-like molecules. - Patented intermediate for crop protection agents (EP 0015567 A1 / US 4,328,165); suitable for agrochemical and pharmaceutical R&D.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 2040-76-8
Cat. No. B1268400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylcarbamic chloride
CAS2040-76-8
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)Cl
InChIInChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
InChIKeyYSBUANSGDLZTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylcarbamic Chloride Core Properties


Phenylcarbamic chloride (CAS 2040-76-8), also referred to as N-phenylcarbamoyl chloride, is a carbamate derivative with the molecular formula C₇H₆ClNO and an average molecular mass of 155.58 g/mol . The compound is characterized by a phenyl group attached to a carbamic chloride functional group (-NH-C(O)-Cl), which renders it a versatile electrophilic reagent in organic synthesis . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 307.99 °C (Adapted Stein & Brown method), a melting point of 91.02 °C (Mean or Weighted MP), and an ACD/LogP of 2.03 . The compound is available from commercial suppliers at purities typically ≥95%, making it suitable for research-scale synthetic applications [1].

Why Phenylcarbamic Chloride Cannot Be Substituted


Carbamoyl chlorides and related electrophilic reagents (e.g., phenyl isocyanate, phenyl chloroformate) exhibit divergent reactivity profiles that preclude direct substitution in synthetic protocols. The TSI Journals study directly compared phenylcarbamic chloride and phenyl isocyanate in the synthesis of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates, revealing a yield differential of 35–45% (50–60% for phenylcarbamic chloride vs. 85–95% for phenyl isocyanate) and a reaction time difference of 45 minutes [1]. Mechanistic studies on aromatic carbamoyl chlorides and chloroformates further indicate that solvolysis kinetics are governed by distinct addition-elimination pathways, with phenyl chloroformate exhibiting specific rate constants that are not directly translatable to phenylcarbamic chloride [2]. Consequently, substitution of phenylcarbamic chloride with alternative electrophiles would require re-optimization of reaction conditions and likely result in altered product yields and purity profiles.

Phenylcarbamic Chloride Comparative Evidence


Synthetic Yield & Reaction Time vs. Phenyl Isocyanate

In a direct head-to-head comparison, phenylcarbamic chloride (3rd method) produced 50-60% yields of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates with a 1-hour reaction time, whereas phenyl isocyanate (2nd method) afforded 85-95% yields in only 15 minutes under identical reaction conditions (triethylamine, petroleum ether) [1]. The yield differential ranges from 35% to 45% in favor of phenyl isocyanate, with a reaction time reduction of 45 minutes.

organic synthesis carbamate formation coumarin derivatives

Solvolysis Kinetics & Mechanism vs. Phenyl Chloroformate

Comparative solvolysis studies of aromatic carbamoyl chlorides and chloroformates demonstrate that phenyl chloroformate undergoes solvolysis via an addition-elimination mechanism with rate-determining addition step, as evidenced by extended Grunwald-Winstein analysis across 49 data points [1]. Although direct kinetic data for phenylcarbamic chloride are not reported in this study, class-level inference suggests that N-aryl carbamoyl chlorides exhibit different solvent dependence and leaving-group effects compared to chloroformates, precluding reliable substitution in synthetic protocols where precise kinetic control is required [1].

physical organic chemistry solvolysis kinetics reaction mechanism

Physical State & Handling vs. Phenyl Isocyanate

Phenyl isocyanate is a liquid with a melting point of -30 °C and boiling point of 162-163 °C, and is known to be a potent lachrymator with high vapor pressure . In contrast, phenylcarbamic chloride is predicted to be a solid at room temperature (melting point 91.02 °C) with a boiling point of 307.99 °C . The solid-state nature of phenylcarbamic chloride may offer advantages in weighing accuracy and reduced inhalation exposure compared to volatile liquid isocyanates, though both compounds require careful handling due to their electrophilic reactivity.

reagent handling physical properties laboratory safety

LogP & Hydrophobicity vs. N-Methyl-N-phenylcarbamoyl Chloride

Predicted LogP values provide a quantitative basis for differentiating the lipophilicity of carbamoyl chloride derivatives. Phenylcarbamic chloride exhibits an ACD/LogP of 2.03 , whereas N-methyl-N-phenylcarbamoyl chloride has a higher LogP of approximately 2.55 (calculated from reported data) . This difference of ~0.52 LogP units corresponds to a roughly 3.3-fold increase in octanol-water partition coefficient for the N-methyl derivative, which may influence solubility and membrane permeability in biological assays or extraction efficiency in synthetic workup.

lipophilicity ADME prediction medicinal chemistry

Procurement Cost & Purity Comparison

Commercial sourcing data indicate that phenylcarbamic chloride is available from multiple suppliers with purities ranging from 85% to ≥95% [1]. At the time of analysis, a 1 g quantity of 85% purity material was priced at approximately $585 from one supplier, while 95% purity material was offered at $141 per 100 mg (extrapolated to ~$1,410 per gram) from another [1]. In contrast, phenyl isocyanate (liquid, 98% purity) is typically available at significantly lower cost (e.g., ~$30-50 per 100 g), reflecting differences in production scale and synthetic accessibility. This cost differential should be factored into procurement decisions when phenylcarbamic chloride is specifically required for synthetic pathways not amenable to isocyanate substitution.

reagent procurement cost analysis purity specification

Phenylcarbamic Chloride Application Scenarios


Controlled Electrophilicity for Urea & Carbamate Synthesis

Phenylcarbamic chloride serves as an electrophilic carbamoylating agent for the preparation of urea derivatives and carbamates, particularly when reaction conditions must avoid the high exothermicity and rapid kinetics associated with phenyl isocyanate. The compound's solid state and lower vapor pressure (Section 3, Evidence Item 3) facilitate accurate weighing and reduce airborne exposure during laboratory-scale syntheses. While yields may be lower than those achieved with phenyl isocyanate (50-60% vs. 85-95%, Section 3, Evidence Item 1), the reaction time of 1 hour provides a practical window for monitoring and intermediate isolation [1].

Herbicide Intermediate via Phosgenation Route

According to EP 0015567 A1 and US 4,328,165, phenylcarbamic acid chlorides are valuable intermediates for the preparation of crop protection agents, especially herbicides [2]. The patented process involves reacting N-monosubstituted phenylenediamines with excess phosgene followed by reaction with thioalcohols, alcohols, hydroxylamines, or amines to yield novel phenylcarbamic acid chlorides of formula I. This class-level application supports the procurement of phenylcarbamic chloride for agrochemical intermediate synthesis, where alternative electrophiles may not provide the required substitution pattern or reactivity profile.

Lipophilicity-Modulated Building Block for Medicinal Chemistry

The predicted LogP of 2.03 for phenylcarbamic chloride (Section 3, Evidence Item 4) positions it as a moderately lipophilic building block suitable for incorporation into drug-like molecules where balanced solubility and membrane permeability are desired. Compared to the more lipophilic N-methyl-N-phenylcarbamoyl chloride (LogP ~2.55), phenylcarbamic chloride may offer improved aqueous solubility and reduced nonspecific protein binding in biological assays [1][2]. This differentiation is relevant for medicinal chemists optimizing ADME properties of candidate compounds.

Technical Documentation Hub

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